
Methyl 4-aminocyclohexanecarboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to Methyl 4-aminocyclohexanecarboxylate has been explored in several studies. For instance, Isoda (1979) described the synthesis of 4-aminomethyl-2-methylcyclohexanecarboxylic acid derivatives from 4-cyano-o-toluic acid or cis/trans 2-methyl-4-oxocyclohexanecarboxylic acid, highlighting the configurations of these isomers based on starting materials and nuclear magnetic resonance spectra (Isoda, 1979). Avenoza et al. (1999) reported on the synthesis of stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid, a new family of constrained hydroxy-α,α-disubstituted-α-amino acids, through selective transformations and confirmed their stereochemistry by X-ray structure determination (Avenoza et al., 1999).
Molecular Structure Analysis
The molecular structure of Methyl 4-aminocyclohexanecarboxylate derivatives has been a subject of investigation to understand their conformational preferences and stereochemistry. Volk and Frahm (1996) detailed the synthesis of 1-amino-2-methylcyclohexanecarboxylic acids from α-amino nitriles, highlighting the steric control of the asymmetric Strecker synthesis and the absolute configuration of the synthesized compounds, which was determined by X-ray analyses (Volk & Frahm, 1996).
Chemical Reactions and Properties
Chemical reactions involving Methyl 4-aminocyclohexanecarboxylate derivatives demonstrate their reactivity and potential applications. Zhao and Liu (2002) described the synthesis of 1-amino-2-methylenecyclopropane-1-carboxylic acid, an irreversible inhibitor for a bacterial enzyme, showcasing the compound's reactivity and potential for probing enzymatic mechanisms (Zhao & Liu, 2002).
Physical Properties Analysis
The physical properties of Methyl 4-aminocyclohexanecarboxylate and its derivatives are crucial for their handling and application in various fields. Studies specifically focusing on these aspects were not found in the current search, indicating a potential gap in the literature or the need for broader search terms to capture relevant research on this topic.
Chemical Properties Analysis
The chemical properties of Methyl 4-aminocyclohexanecarboxylate derivatives, including their reactivity, stability, and interactions with other compounds, are essential for their application in synthesis and drug discovery. Mykhailiuk et al. (2013) designed 1-amino-4,4-difluorocyclohexanecarboxylic acid as a fluorinated analogue, exploring its conformation, lipophilicity, acidity, and fluorescent properties, suggesting various practical applications for the compound (Mykhailiuk et al., 2013).
Applications De Recherche Scientifique
Rotations and Derivatives of trans-2-Aminocyclohexanecarboxylic Acids : This study focused on the preparation of optically active trans-2-aminocyclohexanecarboxylic acids and their derivatives, including ethyl trans-2-aminocyclohexanecarboxylate, trans-2-aminocyclohexanemethanol, and others. These compounds were examined for their optical rotations, providing insights into molecular rotations and stereochemistry (Nohira, Ehara, & Miyashita, 1970).
Anti-Plasmin Drugs : Isomers of 4-aminomethylcyclohexanecarboxylic acid were synthesized and studied for their anti-plasmin activity. This study aimed to develop new pharmaceuticals for inhibiting plasmin and explored the structure-activity correlations of these compounds (Isoda, 1979).
Anticonvulsant Activity of Enaminones : Research on methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate and its analogs focused on their anticonvulsant properties. These studies contributed to the understanding of structure-activity relationships in the development of new anticonvulsant medications (Scott et al., 1993).
Saturated Heterocycles : Ethyl cis- and trans-2-aminocyclohexanecarboxylate were used as starting materials for the synthesis of various heterocyclic compounds, exploring stereochemistry and molecular structures through X-ray diffraction and NMR spectroscopy (Fülöp, Bernáth, Pihlaja, Mattinen, Argay, & Kălmăn, 1987).
Latent Activity in Nitrosoureas : A study on cis-4-[[[(2-Chloroethyl)nitrosoamino]carbonyl]methylamino] cyclohexanecarboxylic acid, a nitrosourea compound, revealed its significant effectiveness against murine Lewis lung carcinoma. This compound represents an advance in chemotherapy research (Johnston, Mccaleb, Rose, & Montgomery, 1984).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-aminocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKGMXGWLOPOAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329662 | |
| Record name | Methyl 4-aminocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminocyclohexanecarboxylate | |
CAS RN |
62456-15-9 | |
| Record name | Methyl 4-aminocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



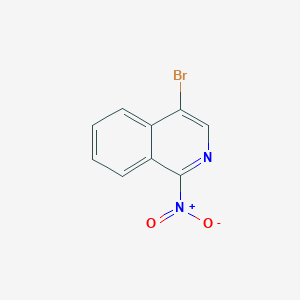
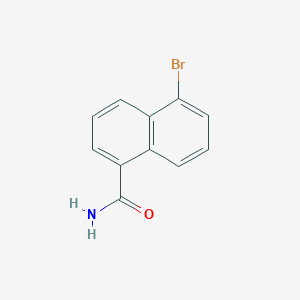
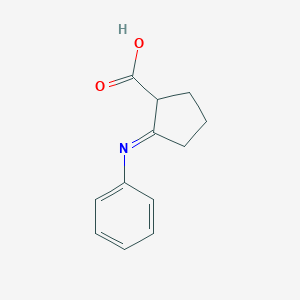
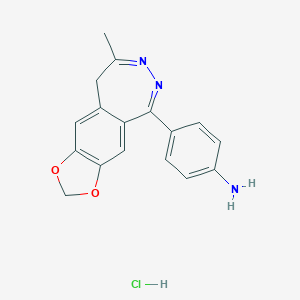
![2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B65670.png)
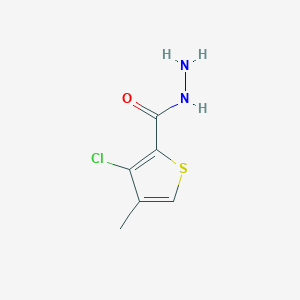
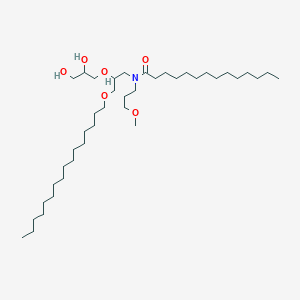
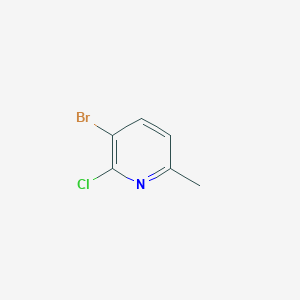
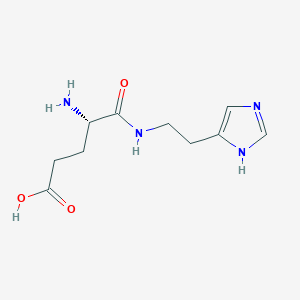

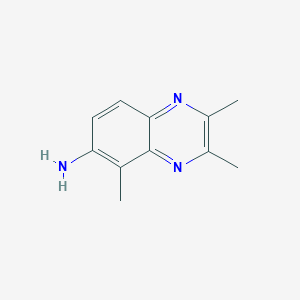
![1-[3-(3-Butenyl)oxiranyl]ethanone](/img/structure/B65688.png)